ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate
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Overview
Description
Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate is a complex organic compound with a unique structure that includes a benzyl group, a cyanoacetyl group, and a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate typically involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base to form ethyl 2-benzyl-3-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and cyanoacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds with biological molecules, influencing their function. The cyanoacetyl group can participate in nucleophilic addition reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-benzyl-3-oxobutanoate
- Ethyl 2-benzyl-3-hydrazonobutanoate
- Ethyl 2-benzyl-3-cyanoacetylbutanoate
Uniqueness
Ethyl 2-benzyl-3-[(E)-2-(2-cyanoacetyl)hydrazono]butanoate is unique due to the presence of both the cyanoacetyl and hydrazono groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
IUPAC Name |
ethyl (3E)-2-benzyl-3-[(2-cyanoacetyl)hydrazinylidene]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-22-16(21)14(11-13-7-5-4-6-8-13)12(2)18-19-15(20)9-10-17/h4-8,14H,3,9,11H2,1-2H3,(H,19,20)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVGCEFBOCABFK-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C(=NNC(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(CC1=CC=CC=C1)/C(=N/NC(=O)CC#N)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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